trans,trans-2,4-Decadienal-d4

Stable Isotope Dilution Analysis GC-MS Quantification Food Flavor Chemistry

trans,trans-2,4-Decadienal-d4 (CAS 1335436-29-7) is a tetradeuterated isotopologue of trans,trans-2,4-decadienal (tt-DDE), an α,β-unsaturated aldehyde generated as a primary lipid peroxidation product of linoleic acid. With a molecular formula of C₁₀H₁₂D₄O and a molecular weight of 156.26 g/mol, this compound features four deuterium atoms at positions 9 and 10 of the carbon chain, providing a mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C₁₀H₁₂D₄O
Molecular Weight 156.26
Cat. No. B1160153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-2,4-Decadienal-d4
Synonyms(2E,4E)-2,4-Decadienal-d4;  (2E,4E)-Deca-2,4-dienal-d4;  (2E,4E)-Decadienal-d4;  (E,E)-2,4-Decadien-1-al-d4;  (E,E)-2,4-Decadienal-d4;  2-trans,4-trans-Decadienal-d4;  trans,trans-2,4-Decadien-1-al-d4;  trans,trans-2,4-Decadienal-d4;  trans-2,trans-4-Decadie
Molecular FormulaC₁₀H₁₂D₄O
Molecular Weight156.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans,trans-2,4-Decadienal-d4: A Deuterated Internal Standard for Lipid Peroxidation and Food Flavor Analysis


trans,trans-2,4-Decadienal-d4 (CAS 1335436-29-7) is a tetradeuterated isotopologue of trans,trans-2,4-decadienal (tt-DDE), an α,β-unsaturated aldehyde generated as a primary lipid peroxidation product of linoleic acid . With a molecular formula of C₁₀H₁₂D₄O and a molecular weight of 156.26 g/mol, this compound features four deuterium atoms at positions 9 and 10 of the carbon chain, providing a mass shift of +4 Da relative to the unlabeled analyte . Its principal utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of tt-DDE in complex biological and food matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) using stable isotope dilution analysis (SIDA) .

Why Generic Substitution Fails in trans,trans-2,4-Decadienal Analytical Workflows


The quantification of trans,trans-2,4-decadienal in lipid peroxidation research and food quality assessment demands exacting analytical precision that generic substitutes cannot deliver. Unlabeled tt-DDE synthetic standards cannot serve as internal standards because they are chemically indistinguishable from the endogenous analyte, making co-elution impossible to deconvolve by mass spectrometry . Non-deuterated structural analogs such as (E)-2-nonenal-d₂ or hexanal-d₂ differ in chromatographic retention time and ionization efficiency, violating the fundamental principle of isotope dilution that the internal standard must closely mimic the analyte's physicochemical behavior throughout the entire analytical procedure . Furthermore, commercially available unlabeled tt-DDE reagents typically contain only 90–92% of the trans,trans-isomer, with significant contamination by the trans,cis-isomer, introducing additional variability into calibration curves . The following evidence demonstrates exactly where trans,trans-2,4-Decadienal-d4 provides quantifiable differentiation that is meaningful for scientific selection and procurement.

trans,trans-2,4-Decadienal-d4 Quantitative Differentiation Evidence Guide


Mass Shift Enables Unambiguous Analyte Discrimination in GC-MS SIDA Workflows

trans,trans-2,4-Decadienal-d4 provides a +4 Da mass shift relative to the unlabeled analyte (m/z 152 → 156), enabling complete mass spectrometric resolution without chromatographic separation. This property is essential for co-eluting internal standard methodology in SIDA, where the deuterated standard must be distinguishable from the endogenous analyte solely by mass . In contrast, the unlabeled trans,trans-2,4-decadienal analytical standard cannot function as an internal standard because it produces an identical mass spectrum to the target analyte, making it impossible to differentiate between the added standard and the endogenous compound in a single analysis . The tetradeuterated labeling at chemically stable positions (C-9 and C-10) also minimizes the risk of deuterium-hydrogen back-exchange during sample workup, a problem frequently encountered with labile deuterium placement in alternative labeled aldehydes .

Stable Isotope Dilution Analysis GC-MS Quantification Food Flavor Chemistry Internal Standard Selection

Deuterium Labeling Position Optimized for Chromatographic Co-Elution with Native Analyte

The placement of deuterium atoms at the terminal methyl positions (C-9 and C-10) of the aliphatic chain, rather than at positions proximal to the conjugated dienal system, minimizes deuterium-induced chromatographic isotope effects. This is critical because deuteration at positions adjacent to double bonds or the carbonyl group can alter polarity and induce partial chromatographic resolution from the unlabeled analyte, violating a core assumption of SIDA . The [3,4-²H₂]-(E,E)-2,4-decadienal (d-IV) synthesized and characterized by Lin et al. showed that the labeled positions were rigorously verified by both ¹H NMR and MS, confirming deuteration exclusively at the designated sites . In comparison, unlabeled tt-DDE commercial preparations typically contain only 90–92% of the trans,trans-isomer by GC, with the remainder predominantly as the trans,cis-isomer, which elutes at a different retention time and can introduce quantification bias when used as a calibration standard .

Chromatographic Co-Elution Deuterium Isotope Effect Reverse-Phase HPLC Internal Standard Validation

SIDA-Based Quantification in Food Matrices Demonstrates µg/kg-Level Sensitivity for tt-DDE

The deuterated standard [²H₂]-E,E-2,4-decadienal was employed as an internal standard in a validated multicomponent SIDA method for aroma-active compounds in olive oil, achieving quantification of (E,E)-2,4-decadienal with sufficient sensitivity to calculate odor activity values (OAVs) for quality classification . The method, using headspace solid-phase microextraction (HS-SPME) coupled to GC-MS, quantified 21 aroma compounds across 95 olive oil samples; (E,E)-2,4-decadienal was identified as a key discriminatory variable in partial least-squares discriminant analysis (PLS-DA), with the model correctly predicting 88% of olive oil quality classifications . This validated SIDA approach, which requires a matched deuterated internal standard for each target analyte, cannot be executed with unlabeled standards due to the inability to correct for matrix-dependent recovery and ionization suppression in complex food matrices .

Food Lipid Oxidation Sensomics Odor Activity Value Virgin Olive Oil Quality

Cytotoxic Potency of tt-DDE Necessitates Precise Quantification in Biological Systems

trans,trans-2,4-Decadienal (tt-DDE) is among the most cytotoxic aldehydes generated from lipid peroxidation. In human diploid fibroblast assays, exposure to 25 µM (E,E)-2,4-decadienal caused approximately 90% cell lysis within 24 hours, a potency second only to 4-hydroxy-2-nonenal (4-HNE) at the same concentration (nearly 100% lysis), and substantially exceeding (E,E)-2,4-nonadienal (75% lysis) . This steep concentration-response relationship means that small errors in tt-DDE quantification can lead to large misinterpretations of biological effect thresholds. Furthermore, tt-DDE forms at least seven structurally distinct DNA adducts—including 1,N²-etheno-2'-deoxyguanosine and diastereoisomeric ethano adducts—making it a critical biomarker for genotoxic risk assessment . The use of trans,trans-2,4-Decadienal-d4 as an internal standard in LC-MS/MS adduct quantification methods is the only approach that can correct for differential adduct recovery during DNA hydrolysis and sample preparation, a requirement established by Loureiro et al. for accurate adduct quantification .

Lipid Peroxidation Biomarkers Cytotoxicity Assay Reactive Aldehyde Toxicology DNA Adductomics

Dual-Use Capability as Both GC-MS and NMR Internal Standard via Deuteration Pattern

Unlike ¹³C-labeled internal standards, which are optimized primarily for mass spectrometry, trans,trans-2,4-Decadienal-d4 can function as a dual-platform internal standard for both GC-MS/LC-MS and quantitative ¹H NMR (qNMR) . The deuteration at specific positions (C-9 and C-10) results in reduced ¹H signal intensity at these sites, providing an orthogonal quantification readout that is independent of ionization efficiency. This dual-use capability is not available with non-deuterated standards (which cannot serve as IS in MS) or with ¹³C-labeled isotopologues (which lack the NMR signal attenuation feature) . The isotopic distribution of the deuterated compound, as characterized by Lin et al. using both MS and ¹H NMR, confirmed that the labeling was site-specific and that chemical purity exceeded 95%, meeting the requirements for qNMR applications .

Quantitative NMR Deuterium NMR Orthogonal Quantification Method Validation

High-Impact Application Scenarios for trans,trans-2,4-Decadienal-d4 in Research and Industrial Settings


Accurate Quantification of Lipid Oxidation Markers in Edible Oils via SIDA-GC-MS

In the quality control of edible oils, the precise measurement of (E,E)-2,4-decadienal serves as a sensitive marker for lipid oxidation and rancidity development. trans,trans-2,4-Decadienal-d4 is the requisite internal standard for implementing stable isotope dilution assays (SIDA) as validated by Dierkes et al., where its use enabled the quantification of tt-DDE across 95 olive oil samples with sufficient accuracy to build a PLS-DA classification model that correctly predicted 88% of quality grades . The use of the unlabeled standard alone cannot correct for matrix-dependent recovery losses inherent to HS-SPME sampling, making the deuterated analog indispensable for regulatory-grade quantification .

DNA Adductomics and Genotoxicity Assessment of Lipid Peroxidation Products

The demonstrated ability of tt-DDE to form at least seven structurally distinct DNA adducts—including diastereoisomeric ethano adducts characterized by Loureiro et al.—positions this compound as a critical biomarker in genotoxicity research . trans,trans-2,4-Decadienal-d4 enables the application of highly sensitive LC-MS/MS methods for adduct detection in complex biological systems, where the deuterated standard corrects for variable adduct recovery during DNA hydrolysis and sample preparation. Given that tt-DDE induces ~90% cell lysis at 25 µM in human fibroblasts , precise quantification using the d4-labeled IS is essential for distinguishing biologically relevant adduct levels from background noise.

Sensomics-Based Food Flavor Reconstitution and Off-Flavor Identification

In sensomics research, the accurate determination of odor activity values (OAVs) for (E,E)-2,4-decadienal requires SIDA-based quantification to correct for volatile losses during sample preparation and GC injection . The d4-labeled standard is the only practical option for achieving the necessary precision, as demonstrated in the multicomponent SIDA method that identified (E,E)-2,4-decadienal as a key variable discriminating virgin olive oil quality grades. For food manufacturers conducting off-flavor root-cause analysis in products rich in linoleic acid, the availability of the matched deuterated internal standard is the rate-limiting factor for implementing validated quantification protocols .

Metabolic Tracing and In Vivo Lipid Peroxidation Studies

trans,trans-2,4-Decadienal-d4 can serve as a metabolic tracer for studying the disposition and detoxification pathways of tt-DDE in cellular and animal models. The stable incorporation of four deuterium atoms at positions resistant to metabolic back-exchange allows tracking of the parent compound and its downstream metabolites via mass spectrometry without the regulatory and safety burdens associated with radioactive tracers . This application is particularly relevant given recent evidence that long-term DDE exposure aggravates insulin resistance in obese mouse models, highlighting the need for precise in vivo quantification of tt-DDE exposure and metabolite profiling .

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